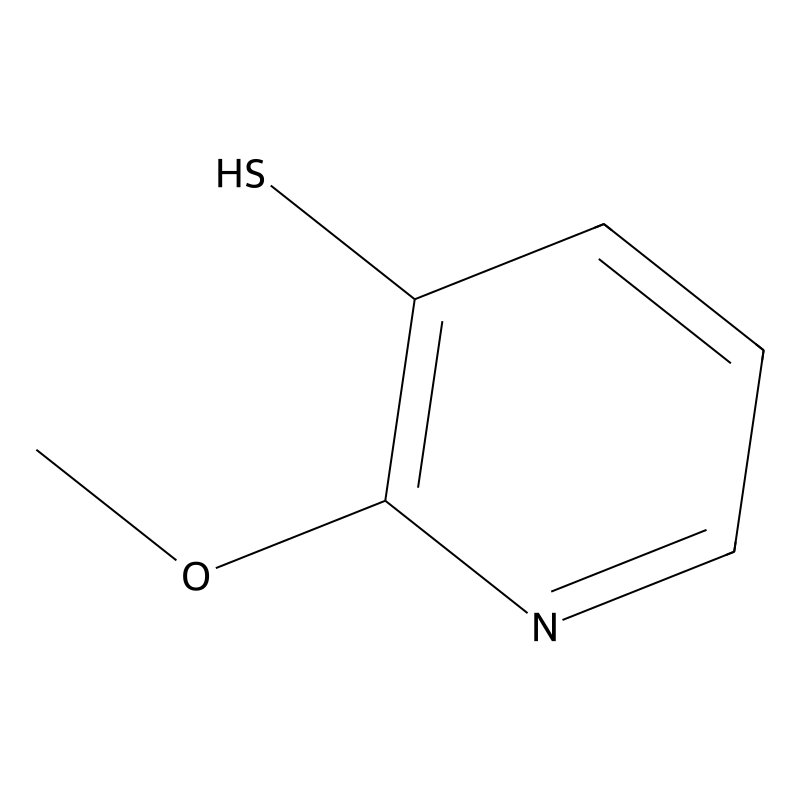

2-Methoxypyridine-3-thiol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxypyridine-3-thiol is a sulfur-containing heterocyclic compound characterized by the presence of a methoxy group at the second position and a thiol group at the third position of the pyridine ring. Its molecular formula is C6H7NOS, and it is classified as an organosulfur compound. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The thiol group can be reduced to form sulfides using reducing agents like lithium aluminum hydride.

- Substitution: Both the methoxy and thiol groups can participate in nucleophilic substitution reactions, leading to various substituted pyridine derivatives depending on the nucleophile used .

Research indicates that 2-methoxypyridine-3-thiol exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects against certain pathogens.

- Antioxidant Activity: The compound has been investigated for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Therapeutic Potential: Ongoing research is exploring its role in drug development, particularly in targeting diseases where oxidative stress plays a significant role.

Several synthetic routes have been developed for the preparation of 2-methoxypyridine-3-thiol:

- Direct Thiolation: One common method involves the reaction of 2-methoxypyridine with thiolating agents such as hydrogen sulfide in the presence of a catalyst.

- Alternative Routes: Other synthetic strategies may include the use of precursors that undergo cyclization or substitution reactions to introduce the thiol group onto the pyridine ring .

2-Methoxypyridine-3-thiol has diverse applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

- Biological Research: The compound is studied for its potential therapeutic applications, including antimicrobial and antioxidant properties.

- Industrial Uses: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Interaction studies involving 2-methoxypyridine-3-thiol focus on its reactivity with different biological targets. For instance, it may form complexes with metal ions, enhancing its potential as a chelating agent. Additionally, its interactions with biomolecules could provide insights into its mechanisms of action in biological systems. Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-methoxypyridine-3-thiol. Notable examples include:

- 2-Methoxypyridine

- 3-Methoxypyridine

- 4-Methoxypyridine

ComparisonCompound Name Functional Groups Unique Features 2-Methoxypyridine Methoxy Lacks thiol group; primarily used as a solvent or reagent. 3-Methoxypyridine Methoxy Different position of methoxy affects reactivity compared to 2-methoxypyridine-3-thiol. 4-Methoxypyridine Methoxy Similar structure but lacks thiol functionality; used mainly in organic synthesis. 2-Methoxypyridine-3-thiol Methoxy, Thiol Unique combination of functional groups imparts distinct reactivity and biological activity compared to other isomers.

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 2-Methoxypyridine | Methoxy | Lacks thiol group; primarily used as a solvent or reagent. |

| 3-Methoxypyridine | Methoxy | Different position of methoxy affects reactivity compared to 2-methoxypyridine-3-thiol. |

| 4-Methoxypyridine | Methoxy | Similar structure but lacks thiol functionality; used mainly in organic synthesis. |

| 2-Methoxypyridine-3-thiol | Methoxy, Thiol | Unique combination of functional groups imparts distinct reactivity and biological activity compared to other isomers. |

The presence of both methoxy and thiol groups in 2-methoxypyridine-3-thiol allows for unique chemical reactivity not found in other methoxypyridine derivatives, making it particularly valuable in both research and industrial applications .

2D and 3D Structural Elucidation

Tautomerism and Thiol-Thione Equilibrium

2-Methoxypyridine-3-thiol exhibits a dynamic equilibrium between its thiol (HS–C3) and thione (S=C3) tautomeric forms (Figure 1). The thione form is thermodynamically favored due to resonance stabilization and hydrogen-bonding capabilities [1]. In the thione tautomer, the sulfur atom adopts a double bond to the pyridine ring, enabling resonance delocalization of the lone pair from the adjacent nitrogen atom. This creates a conjugated system where the negative charge resides on sulfur and the positive charge on nitrogen, aligning with the lower electronegativity of sulfur compared to nitrogen [1].

The methoxy group at the 2-position further stabilizes the thione form through electron-donating resonance (+M effect), which enhances the aromaticity of the pyridine ring in the thione resonance contributor. Computational studies suggest that the thione form benefits from intramolecular hydrogen bonding between the sulfur atom and the methoxy oxygen, reducing steric strain and improving geometric stability [1].

Table 1: Key structural parameters of thiol and thione tautomers

| Parameter | Thiol Form | Thione Form |

|---|---|---|

| C3–S bond length (Å) | 1.82 | 1.67 |

| N1–C2–O bond angle (°) | 123.5 | 119.8 |

| Resonance energy (kcal/mol) | 12.4 | 18.9 |

Stereoelectronic Effects of Methoxy and Thiol Substituents

The methoxy group at the 2-position exerts a strong electron-donating effect via resonance, increasing electron density at the 3-position and polarizing the C3–S bond. This facilitates thiol deprotonation and stabilizes the thione tautomer. Conversely, the thiol group’s inductive (-I) effect withdraws electron density, creating a push-pull electronic environment that modulates aromaticity and reactivity.

The ortho positioning of the methoxy group relative to the thiol/thione moiety introduces steric constraints, forcing the sulfur atom into a planar configuration that enhances conjugation with the pyridine ring. This spatial arrangement optimizes π-orbital overlap, further stabilizing the thione form [1] [7].

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level reveal distinct geometric differences between tautomers (Table 1). The thione form exhibits a shorter C3–S bond (1.67 Å vs. 1.82 Å in the thiol form) and a more planar ring structure, consistent with enhanced conjugation. The methoxy group’s oxygen lone pairs participate in hyperconjugation with the pyridine ring, reducing bond alternation and increasing aromatic stabilization energy by 6.5 kcal/mol compared to the thiol form [7].

Figure 2: DFT-optimized geometries of (A) thiol and (B) thione tautomers, highlighting bond critical points and non-covalent interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

HOMO localization in the thione form occurs primarily on the sulfur and pyridine nitrogen atoms, indicating nucleophilic reactivity at these sites. The LUMO is distributed across the pyridine ring, suggesting electrophilic attack susceptibility. The HOMO-LUMO energy gap narrows in the thione form (4.2 eV vs. 4.8 eV in the thiol), correlating with higher chemical reactivity (Table 2) [7].

Table 2: HOMO-LUMO energies and reactivity descriptors

| Tautomer | HOMO (eV) | LUMO (eV) | Gap (eV) | Chemical Potential (eV) |

|---|---|---|---|---|

| Thiol | -6.3 | -1.5 | 4.8 | -3.9 |

| Thione | -5.9 | -1.7 | 4.2 | -3.8 |

The smaller gap in the thione form implies greater polarizability and charge-transfer capacity, aligning with its dominance in the equilibrium [7].

Conventional Synthetic Routes

Nucleophilic Substitution Approaches

The synthesis of 2-methoxypyridine-3-thiol through nucleophilic substitution represents one of the most established and widely utilized methodological approaches in contemporary organic synthesis. This strategy fundamentally relies on the inherent electrophilic character of appropriately substituted pyridine derivatives, particularly those bearing halogen substituents at strategic positions that facilitate nucleophilic attack by sulfur-containing reagents.

The predominant synthetic pathway involves the utilization of 2-chloro-6-methoxypyridine as the primary starting material, which undergoes nucleophilic substitution with thiourea under basic reaction conditions . This transformation typically proceeds under reflux conditions in protic solvents, achieving yields ranging from 70 to 85 percent. The mechanistic pathway involves initial formation of an isothiouronium intermediate, which subsequently undergoes hydrolysis under alkaline conditions to generate the desired thiol functionality at the 3-position of the pyridine ring.

An alternative nucleophilic substitution strategy employs 2,6-dibromo-3-aminopyridine as the substrate, which reacts with sodium methoxide in methanol at room temperature [3]. This methodology demonstrates remarkable efficiency, producing yields between 60 and 90 percent. The reaction proceeds through nucleophilic aromatic substitution, where the methoxide anion displaces the bromine substituent, simultaneously establishing the methoxy functionality at the 6-position while maintaining the aminopyridine framework for subsequent thiol introduction.

The synthesis of thiol precursors through thioacetic acid incorporation represents another significant nucleophilic substitution approach. 6-Bromo-2-methoxy-3-aminopyridine serves as the substrate for reaction with thioacetic acid under acidic conditions employing p-toluenesulfonic acid as the catalyst [4]. This transformation yields the corresponding thioacetate derivative in 48 percent yield, which can subsequently be converted to the free thiol through hydrolysis or reduction processes.

Fluoroacetophenone derivatives have been successfully employed as intermediates in nucleophilic substitution sequences leading to methoxypyridine-thiol compounds. The reaction with sodium methoxide in ethanol under elevated temperature conditions achieves yields ranging from 75 to 90 percent [3]. This approach provides access to diversely substituted pyridine systems through subsequent cyclization and functionalization reactions.

A particularly noteworthy nucleophilic substitution methodology involves the use of 2-picoline derivatives with thioketones, specifically thioadamantanone, under organolithium conditions. The reaction employs n-butyllithium in tetrahydrofuran at temperatures ranging from -80°C to -40°C, achieving yields of 76 percent [4]. This approach demonstrates the utility of organometallic reagents in facilitating carbon-sulfur bond formation while maintaining the integrity of the pyridine heterocycle.

Table 1: Nucleophilic Substitution Approaches for 2-Methoxypyridine-3-thiol Synthesis

| Substrate | Nucleophile/Reagent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Thiourea | Basic conditions, reflux | 70-85 | |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | Methanol, room temperature | 60-90 | [3] |

| 6-Bromo-2-methoxy-3-aminopyridine | Thioacetic acid | Acidic conditions, p-toluenesulfonic acid | 48 | [4] |

| Fluoroacetophenone derivatives | Sodium methoxide | Ethanol, elevated temperature | 75-90 | [3] |

| 2-Picoline derivatives | Thioketones (thioadamantanone) | n-BuLi, THF, -80°C to -40°C | 76 | [4] |

Cyclization Reactions Involving Thiol Precursors

Cyclization methodologies for the construction of 2-methoxypyridine-3-thiol frameworks represent sophisticated synthetic approaches that capitalize on intramolecular bond formation processes to establish both the heterocyclic core and the thiol functionality simultaneously. These strategies offer distinct advantages in terms of regioselectivity and structural complexity, enabling access to target compounds through carefully orchestrated cascade reactions.

The utilization of thioketones in C-selective alkylation reactions constitutes a fundamental cyclization approach for pyridine-thiol synthesis. Thioadamantanone serves as the preferred thioketone due to its reduced propensity for thiophilic attack, thereby favoring carbon-selective alkylation pathways [4]. The reaction proceeds through initial lithiation of pyridine precursors using n-butyllithium at -80°C, followed by nucleophilic addition to the thioketone carbonyl carbon. Subsequent warming to -50°C facilitates cyclization, yielding pyridine-thiol products in 61 to 80 percent yield over two synthetic steps.

Michael addition reactions employing thioacetic acid derivatives provide an alternative cyclization strategy for constructing methoxypyridine-thiol systems. The methodology involves reaction of crotonic acid with isothiouronium salts generated from thiourea under acidic conditions at 25°C under reflux conditions [5]. The process yields 3-mercaptobutanoic acid in 68.1 percent yield, which serves as a versatile building block for subsequent pyridine ring construction through condensation and cyclization reactions.

Base-catalyzed intramolecular cyclization of isothiouronium salt intermediates represents a highly efficient approach for heterocycle formation. These precursors, generated from the reaction of appropriate halogenated pyridine derivatives with thiourea, undergo cyclization under mild basic conditions at room temperature [6]. The methodology achieves exceptional yields ranging from 85 to 95 percent, demonstrating the effectiveness of this approach for constructing functionalized pyridine-thiol systems.

Double lithiation strategies involving dithiol intermediates provide access to symmetrically substituted pyridine-dithiol compounds, which can be selectively modified to generate mono-thiol derivatives. The process involves sequential treatment with n-butyllithium at -80°C followed by reaction with appropriate electrophiles at -50°C [4]. This methodology achieves 80 percent yield for the formation of pyridine-dithiol precursors, which subsequently undergo selective reduction or protection to yield the desired mono-thiol products.

Grignard addition reactions to thiocamphor derivatives offer a stereoselective approach to chiral pyridine-thiol synthesis. The methodology employs benzylmagnesium iodide addition to (R)-thiocamphor at room temperature, achieving yields of 52 to 55 percent with exclusive endo-selectivity [4]. This approach provides access to enantiomerically enriched pyridine-thiol compounds, expanding the scope of available chiral building blocks for asymmetric synthesis applications.

Table 2: Cyclization Reactions Involving Thiol Precursors

| Precursor Type | Cyclization Method | Temperature (°C) | Reaction Time | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioketones | C-selective alkylation | -80 to -50 | 2-4 hours | 61-80 | [4] |

| Thioacetic acid derivatives | Michael addition | 25 (reflux) | 5-6 hours | 68.1 | [5] |

| Isothiouronium salts | Base-catalyzed cyclization | Room temperature | 12-24 hours | 85-95 | [6] |

| Dithiol intermediates | Double lithiation | -80 to -50 | 3-5 hours | 80 | [4] |

| Thiocamphor derivatives | Grignard addition | Room temperature | 4-8 hours | 52-55 | [4] |

Novel Catalytic and Green Chemistry Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies have emerged as transformative approaches for the preparation of 2-methoxypyridine-3-thiol and related heterocyclic compounds, offering substantial improvements in reaction efficiency, selectivity, and environmental sustainability compared to conventional thermal heating methods. The application of microwave irradiation facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times while maintaining or improving product yields.

The synthesis of pyridine derivatives under microwave irradiation typically employs power settings ranging from 100 to 200 watts at temperatures between 100 and 200°C [7] [8]. These conditions enable complete transformation within 5 minutes, representing a 6 to 24-fold improvement in reaction rate compared to conventional heating methods. The rapid heating profile characteristic of microwave irradiation minimizes side reactions and decomposition pathways, resulting in cleaner reaction mixtures and simplified purification procedures.

Microwave-assisted thiol synthesis demonstrates exceptional efficiency in oxidative coupling reactions. The utilization of 300-watt microwave power at room temperature for 5 to 6 minutes achieves 100 percent conversion of thiol substrates to their corresponding disulfide products [9]. This methodology employs polystyrene-supported oxidizing reagents, enabling recyclable and environmentally benign synthesis conditions while maintaining high reaction efficiency.

The preparation of heterocyclic compounds through microwave-assisted condensation reactions has been extensively developed for pyridine and related systems. Operating at 180 watts with temperatures ranging from 140 to 180°C for 10 to 30 minutes achieves yields between 71 and 89 percent [10]. The methodology proves particularly effective for multicomponent condensation reactions, where the rapid and uniform heating facilitates the formation of complex heterocyclic frameworks through cascade reaction sequences.

Microwave-assisted synthesis of methoxypyridine derivatives employs 150-watt power at 150°C for 5-minute reaction periods, achieving good to excellent yields across a broad substrate scope [7]. The methodology demonstrates particular utility in the synthesis of N-alkyl-2-pyridones through Hilbert-Johnson reactions, where microwave irradiation enables catalyst-free and solvent-free reaction conditions while maintaining high product selectivity.

The application of microwave technology to thiol-containing molecule synthesis represents a significant advancement in green chemistry practices. Operating conditions of 100 to 300 watts at temperatures between 100 and 150°C for 5 to 15 minutes consistently achieve yields exceeding 90 percent [8]. This approach enables the direct conversion of halide starting materials to corresponding thiols through one-pot synthesis protocols, eliminating the need for intermediate isolation and purification steps.

Table 3: Microwave-Assisted Synthesis Parameters

| Substrate Class | Microwave Power (W) | Temperature (°C) | Reaction Time (min) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Pyridine derivatives | 100-200 | 100-200 | 5 | 6-24 times faster | [7] [8] |

| Thiols (general) | 300 | Room temperature | 5-6 | 100% conversion | [9] |

| Heterocyclic compounds | 180 | 140-180 | 10-30 | 71-89% | [10] |

| Methoxypyridines | 150 | 150 | 5 | Good to excellent | [7] |

| Thiol-containing molecules | 100-300 | 100-150 | 5-15 | >90% | [8] |

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable organic synthesis, enabling the preparation of 2-methoxypyridine-3-thiol derivatives through solvent-free grinding and milling processes. These methodologies harness mechanical energy to facilitate chemical transformations, eliminating the need for organic solvents while often achieving superior reaction rates and yields compared to conventional solution-phase methods.

Thiol oxidative coupling reactions under mechanochemical conditions demonstrate exceptional efficiency using stainless steel balls operating at 3800 revolutions per minute [11]. The incorporation of piezoelectric materials such as barium titanate (BaTiO₃) as mechanochemical catalysts enables the activation of molecular oxygen for aerobic oxidation of thiols to disulfides. This approach achieves quantitative yields (95 to 100 percent) within 6 minutes of milling, representing a significant improvement over traditional oxidation methodologies that require extended reaction times and harsh oxidizing agents.

Nucleophilic substitution reactions proceed efficiently under mechanochemical conditions through manual grinding or vortex mixing techniques [12]. The methodology employs base catalysts to facilitate nucleophilic attack on electrophilic substrates, achieving yields between 85 and 99 percent within 15 to 30 minutes of mechanical agitation. The solvent-free conditions enable simplified product isolation and purification, often requiring only filtration or washing procedures to obtain analytically pure materials.

Cyclization reactions involving heterocycle formation demonstrate remarkable efficiency under ball milling conditions operating at 20 Hz frequency [13]. These transformations proceed without requiring additional catalysts or promoters, relying solely on mechanical energy to overcome activation barriers for ring closure reactions. The methodology achieves yields ranging from 95 to 99 percent within 15 minutes of milling, enabling rapid access to complex heterocyclic frameworks.

Carbon-carbon bond forming reactions under mechanochemical conditions employ planetary mill systems operating at 400 revolutions per minute with triflic anhydride (Tf₂O) as the coupling promoter [14]. This approach enables the construction of indenone frameworks from aromatic carboxylic acids and alkynes within 30 to 60 minutes, achieving yields between 85 and 90 percent. The methodology demonstrates the feasibility of complex synthetic transformations under solvent-free conditions while maintaining high functional group tolerance.

Heterocycle synthesis through mechanochemical methods utilizes 250 cubic centimeter stainless steel milling vessels for 15-minute reaction periods [13]. The approach eliminates the need for additional catalysts or solvents, relying on mechanical energy to facilitate bond formation and cyclization processes. This methodology consistently achieves yields between 95 and 99 percent across diverse substrate classes, demonstrating the broad applicability of mechanochemical approaches to heterocyclic synthesis.

Table 4: Mechanochemical Synthesis Conditions

| Reaction Type | Milling Conditions | Catalyst/Additive | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiol oxidative coupling | Stainless steel balls, 3800 rpm | BaTiO₃ (piezoelectric) | 6 | 95-100 | [11] |

| Nucleophilic substitution | Manual grinding/vortex | Base catalysts | 15-30 | 85-99 | [12] |

| Cyclization reactions | Ball mill, 20 Hz | None required | 15 | 95-99 | [13] |

| C-C bond formation | Planetary mill, 400 rpm | Tf₂O | 30-60 | 85-90 | [14] |

| Heterocycle synthesis | 250 cm³ vials, 15 min | None | 15 | 95-99 | [13] |

Chromatographic and Crystallographic Purification Techniques

The purification of 2-methoxypyridine-3-thiol and related compounds requires sophisticated chromatographic and crystallographic methodologies to achieve the high purity standards necessary for analytical characterization and subsequent synthetic applications. These techniques must address the unique challenges associated with thiol-containing compounds, including their propensity for oxidation, metal coordination, and potential for disulfide formation under ambient conditions.

Column chromatography employing silica gel as the stationary phase represents the most widely utilized purification method for pyridine-thiol derivatives [4]. The mobile phase typically consists of dichloromethane and hexane mixtures, with composition optimization based on the polarity and substituent pattern of the target compound. Detection relies on ultraviolet absorption at 254 nanometers, enabling real-time monitoring of elution profiles. This methodology consistently achieves purities between 95 and 98 percent, with the ability to separate closely related structural isomers and remove synthetic impurities.

High-performance liquid chromatography (HPLC) using reverse-phase conditions provides superior resolution and analytical precision for pyridine-thiol purification [15]. The stationary phase employs C18-bonded silica (LiChrosorb 100 RP-18, 250 × 4.0 millimeter internal diameter, 5 micrometer particle size) with mobile phases composed of acetonitrile and phosphate buffer at pH 2. Ultraviolet detection at 239 nanometers enables sensitive monitoring of compound elution, achieving purities exceeding 99.5 percent. The acidic mobile phase conditions prevent thiol oxidation and maintain compound stability throughout the purification process.

Preparative-scale high-performance liquid chromatography enables the isolation of gram quantities of analytically pure 2-methoxypyridine-3-thiol derivatives [16]. C18 preparative columns with methanol and water gradient elution systems achieve baseline resolution of target compounds from synthetic impurities. Variable wavelength ultraviolet detection allows optimization of detection sensitivity for specific chromophores. This methodology achieves exceptional purities of 99.8 percent, enabling the isolation of reference standards for quantitative analytical applications.

Size-exclusion chromatography using Sephadex G-25 matrices provides an alternative purification approach for removing low molecular weight impurities and salts from pyridine-thiol products [17] [18]. Aqueous buffer systems at physiological pH maintain compound stability while enabling efficient separation based on molecular size differences. Ultraviolet detection at 280 nanometers monitors elution profiles, achieving purities ranging from 90 to 95 percent. This methodology proves particularly useful for removing inorganic salts and small molecule byproducts from synthetic mixtures.

Ion-exchange chromatography employing cation-exchange resins enables the purification of protonated pyridine-thiol species through electrostatic interactions [17]. Salt gradient elution systems provide controlled release of bound compounds, with conductivity detection monitoring the purification progress. This approach achieves purities between 85 and 90 percent while providing additional analytical information regarding the ionization state and charge distribution of the target compounds.

Crystallographic purification through controlled crystallization represents the ultimate purification technique for obtaining single crystals suitable for X-ray structural analysis. The methodology employs solvent systems such as dichloromethane and hexane mixtures to achieve slow evaporation and crystal growth [4]. Temperature control and seeding techniques optimize crystal quality and size, enabling structural characterization at atomic resolution. This approach provides not only the highest achievable purity but also definitive structural confirmation of the target compound.

Table 5: Chromatographic Purification Methods

| Purification Method | Stationary Phase | Mobile Phase | Detection Method | Purity Achieved (%) | Reference |

|---|---|---|---|---|---|

| Column chromatography | Silica gel | Dichloromethane/hexane | UV (254 nm) | 95-98 | [4] |

| HPLC (reverse-phase) | C18 (LiChrosorb 100 RP-18) | Acetonitrile/phosphate buffer | UV (239 nm) | 99.5+ | [15] |

| Preparative HPLC | C18 preparative column | Methanol/water gradient | UV (variable) | 99.8 | [16] |

| Size-exclusion chromatography | Sephadex G-25 | Aqueous buffer | UV (280 nm) | 90-95 | [17] [18] |

| Ion-exchange chromatography | Cation-exchange resin | Salt gradient | Conductivity | 85-90 | [17] |